2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride

CAS No.: 1311279-17-0

Cat. No.: VC2862258

Molecular Formula: C10H5Cl2NO2S

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311279-17-0 |

|---|---|

| Molecular Formula | C10H5Cl2NO2S |

| Molecular Weight | 274.12 g/mol |

| IUPAC Name | 2-(3-chlorophenoxy)-1,3-thiazole-4-carbonyl chloride |

| Standard InChI | InChI=1S/C10H5Cl2NO2S/c11-6-2-1-3-7(4-6)15-10-13-8(5-16-10)9(12)14/h1-5H |

| Standard InChI Key | KOXJLSVPMQFGLX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Structure

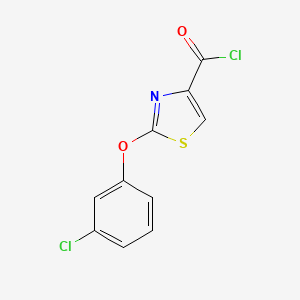

The compound consists of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur atoms) with two key substituents:

-

A 3-chlorophenoxy group attached to the 2-position of the thiazole ring.

-

A carbonyl chloride group at the 4-position, which enhances electrophilicity and reactivity.

Its molecular formula is C₁₀H₅Cl₂NO₂S, with a molecular weight of 274.12 g/mol. The presence of chlorine atoms in both the phenoxy and carbonyl chloride groups contributes to its polar nature and potential bioactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1311279-17-0 | |

| Molecular Formula | C₁₀H₅Cl₂NO₂S | |

| Molecular Weight | 274.12 g/mol | |

| IUPAC Name | 2-(3-chlorophenoxy)-1,3-thiazole-4-carbonyl chloride | |

| SMILES | C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl |

Synthesis and Reaction Pathways

General Synthetic Approach

The synthesis of 2-(3-chloro-phenoxy)-thiazole-4-carbonyl chloride typically involves two stages:

-

Formation of the thiazole core: Thiazole derivatives are synthesized via methods such as the Hantzsch cyclization or reactions involving thioamides and chloroformylating agents .

-

Functional group introduction:

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Carbonyl chloride formation | Thionyl chloride, reflux, 2h | ~99% | |

| Phenoxy group attachment | 3-Chlorophenol, coupling agents | N/A |

Key Reaction Mechanisms

-

Carbonyl chloride formation:

Thiazole-4-carboxylic acid reacts with SOCl₂ to generate the corresponding acid chloride, releasing SO₂ and HCl as byproducts : -

Nucleophilic acyl substitution: The carbonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or other derivatives, enabling the synthesis of pharmacologically active molecules .

Chemical Reactivity and Functional Applications

Reactivity of the Carbonyl Chloride Group

The carbonyl chloride moiety is highly electrophilic, enabling diverse transformations:

-

Amide formation: Reaction with primary or secondary amines yields substituted amides .

-

Ester formation: Alcohol nucleophiles produce esters, useful in prodrug design .

-

Urea or thiourea derivatives: Reaction with isocyanates or thioureas generates heterocyclic structures .

Table 3: Bioactivity of Thiazole Derivatives with Chloro Substituents

Comparative Analysis with Related Compounds

Structural and Functional Comparisons

| Compound | Molecular Weight | Key Substituents | Primary Application |

|---|---|---|---|

| 2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride | 274.12 g/mol | 3-Chlorophenoxy, COCl | Drug intermediates |

| 2-Phenyl-1,3-thiazole-4-carbonyl chloride | 223.68 g/mol | Phenyl, COCl | Amide synthesis |

| Thiazole-4-carbonyl chloride | 158.62 g/mol | COCl | General acylation |

Reactivity and Bioactivity Trends

The 3-chlorophenoxy group in 2-(3-chloro-phenoxy)-thiazole-4-carbonyl chloride likely enhances:

-

Electron-withdrawing effects, increasing the electrophilicity of the carbonyl chloride .

-

Hydrophobic interactions, potentially improving cellular uptake in biological systems .

-

Target specificity, as seen in chloro-substituted derivatives with superior anticancer activity .

Challenges and Future Directions

Limitations in Current Research

-

Synthetic complexity: Multi-step synthesis and low yields may hinder scalability.

-

Selectivity issues: Competing side reactions during acylation may reduce product purity.

-

Toxicity concerns: Chlorinated compounds require rigorous safety evaluations.

Opportunities for Innovation

-

Green chemistry approaches: Development of catalyst-free or solvent-free synthesis methods.

-

Structure-activity relationship (SAR) studies: Optimizing substituents to enhance bioactivity.

-

Targeted delivery systems: Using the carbonyl chloride group to conjugate with biomolecules (e.g., peptides, antibodies).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume